Fmoc-D-4-Bromophenylalanine

Übersicht

Beschreibung

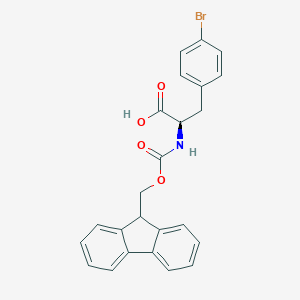

Fmoc-D-4-Bromophenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a bromine atom at the para position of the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under basic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-4-Bromophenylalanine typically involves the reaction of D-4-Bromophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling

The bromine atom enables palladium-catalyzed cross-coupling with boronic acids, offering a route to biaryl-modified peptides.

Conditions :

- Catalyst : PdCl₂(dppf) or [Na₂ADHP]₂Pd(OAc)₂ (1–5 mol%).

- Base : K₂CO₃ or Na₂CO₃.

- Solvent : H₂O/iPrOH or THF/ethylene glycol.

- Temperature : 40–80°C (lower temps prevent Fmoc deprotection).

Representative Example :

- Substrate : Fmoc-D-4-BrPhe.

- Boronic Acid : 4-Acetamidophenyl-1-pinacolatoboron ester.

- Yield : 81% at 66°C using PdCl₂/Na₂CO₃ in THF/ethylene glycol.

Limitations :

- Base-sensitive Fmoc groups require temperatures ≤40°C to avoid cleavage .

- Steric hindrance reduces reactivity compared to Boc-protected analogues .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-bromophenyl group participates in SNAr reactions, though less commonly than cross-coupling.

Reported Applications :

- Replacement of bromine with amines or thiols under basic conditions.

- Functionalization for bioconjugation (e.g., attaching fluorophores or drugs).

Example :

Halogen Bonding and Non-Covalent Interactions

The bromine atom engages in halogen bonding, influencing peptide secondary structure and target binding .

Impact on Peptide Design :

- Stabilizes α-helical or β-sheet conformations via interactions with electron-rich residues.

- Enhances binding affinity in receptor-targeted therapeutics (e.g., apelin analogues) .

Comparative Reactivity with Analogues

Variations in halogen position and chirality significantly alter reactivity:

| Compound | Substituent | Key Reactivity Differences |

|---|---|---|

| Fmoc-D-4-BrPhe | 4-Br | Optimal for Suzuki coupling |

| Fmoc-D-2-BrPhe | 2-Br | Steric hindrance reduces coupling efficiency |

| Fmoc-D-4-FPhe | 4-F | Resists cross-coupling; enhances metabolic stability |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Fmoc-D-4-Bromophenylalanine is characterized by:

- Molecular Formula : C25H22BrNO4

- Molecular Weight : Approximately 480.36 g/mol

- Functional Groups : Contains a bromine atom at the para position of the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

The presence of the bromine atom enhances the compound's reactivity, allowing for unique interactions in peptide synthesis and biological activity modulation.

Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its stability under basic conditions and ease of deprotection make it an ideal building block for constructing complex peptide sequences. The incorporation of this non-natural amino acid can significantly alter the properties of synthesized peptides, including their stability and biological activity.

| Property | Description |

|---|---|

| Stability | Stable under basic conditions; Fmoc group easily removed. |

| Reactivity | Bromine allows for further functionalization. |

| Biological Activity | Peptides exhibit altered binding affinities and enzymatic activities. |

Drug Development

In medicinal chemistry, this compound aids in the design of peptide-based drugs. The unique structure allows for targeting specific receptors, enhancing binding interactions that can lead to more effective therapeutic agents with reduced side effects. For instance, halogenated peptides have shown increased affinity for δ-opioid receptors, which are crucial in pain management therapies .

Bioconjugation

The compound is employed in bioconjugation techniques to attach peptides to other biomolecules, enhancing the functionality of therapeutic agents. This application is particularly relevant in targeted drug delivery systems where specific cellular interactions are required.

Research in Protein Engineering

Researchers utilize this compound to modify proteins, improving their stability and functionality. This application is essential in synthetic biology, where engineered proteins can be tailored for specific tasks or enhanced performance.

Fluorescent Labeling

The structure of this compound allows for the incorporation of fluorescent tags into biomolecules. This capability aids in visualization and tracking during various biological assays, providing insights into cellular processes.

Case Studies

-

Peptide Design for Opioid Receptors

A study demonstrated the synthesis of δ-opioid-selective peptides using this compound, highlighting its role in increasing hydrophobicity and enhancing receptor affinity . The synthesized analogs showed promising results in binding assays, indicating potential therapeutic applications. -

Suzuki-Miyaura Cross-Coupling Reactions

Research indicated that Boc-protected 4-bromophenylalanine reacted faster with boronic acids compared to other derivatives, suggesting its utility in diversifying amino acid libraries for peptide synthesis . This method facilitates the exploration of new compounds with varied biological activities. -

Peptide-Based Probes

This compound has been utilized in developing peptide-based probes for studying protein-protein interactions. These probes are crucial for understanding complex biological pathways and can lead to novel therapeutic targets.

Wirkmechanismus

The primary mechanism of action of Fmoc-D-4-Bromophenylalanine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the assembly of complex peptide sequences . The bromine atom can also serve as a reactive site for further functionalization, enhancing the versatility of the compound .

Vergleich Mit ähnlichen Verbindungen

Fmoc-D-Phenylalanine: Lacks the bromine atom, making it less reactive for certain substitution reactions.

Fmoc-D-4-Fluorophenylalanine: Contains a fluorine atom instead of bromine, offering different reactivity and properties.

Fmoc-D-4-Chlorophenylalanine: Features a chlorine atom, which has different steric and electronic effects compared to bromine.

Uniqueness: Fmoc-D-4-Bromophenylalanine is unique due to the presence of the bromine atom, which provides a versatile site for further chemical modifications. This makes it particularly valuable in the synthesis of complex peptides and peptidomimetics .

Biologische Aktivität

Fmoc-D-4-Bromophenylalanine (Fmoc-D-4-Br-Phe) is a synthetic amino acid that serves as a versatile building block in peptide synthesis. Its unique structural characteristics, particularly the incorporation of a 4-bromophenyl group and the Fmoc protecting group, enhance its utility in various biochemical applications. This article explores the biological activity of this compound, including its synthesis, properties, and implications in research and drug development.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₈BrNO₄

- Molecular Weight : Approximately 466.32 g/mol

- Melting Point : 151.5 °C

- Density : 1.5 g/cm³

- LogP : 6.18

These properties indicate a compound that is relatively hydrophobic, which can influence its behavior in biological systems.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination : The introduction of the bromine atom at the para position of the phenyl group.

- Fmoc Protection : The attachment of the Fmoc group to protect the amino functionality during peptide synthesis.

- Purification : The product is purified using standard organic synthesis techniques.

Biological Activity

The biological activity of this compound is primarily assessed through its incorporation into peptides. This incorporation can lead to significant alterations in the properties and activities of the resulting peptides:

- Enhanced Binding Affinity : Peptides containing Fmoc-D-4-Br-Phe may exhibit improved interactions with biological targets, such as enzymes and receptors.

- Altered Enzymatic Activity : The presence of bromine can influence enzymatic reactions, potentially enhancing or inhibiting activity depending on the context.

- Increased Stability and Solubility : Modifications to the amino acid structure can improve the stability and solubility profiles of peptides, making them more suitable for therapeutic applications.

Case Study 1: Peptide Synthesis for Drug Discovery

Research has demonstrated that peptides synthesized with this compound show promising results in drug discovery efforts. For instance, a study explored the use of this amino acid in creating peptide libraries aimed at targeting specific cancer cells. The modified peptides exhibited enhanced binding affinities compared to their natural counterparts, indicating potential for therapeutic development .

Case Study 2: Protein Engineering

Another study investigated the role of this compound in protein engineering. By incorporating this amino acid into a model protein, researchers were able to manipulate its folding and stability, leading to proteins with improved functional characteristics. This approach highlights the utility of non-natural amino acids in creating novel biomolecules with tailored properties .

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Fmoc-alpha-methyl-D-2-bromophenylalanine | Bromination at 2-position | Different steric effects on peptide folding |

| Fmoc-alpha-methyl-D-3-bromophenylalanine | Bromination at 3-position | Varies interaction with biological targets |

| Fmoc-alpha-methyl-L-phenylalanine | L-isomer instead of D-isomer | Different biological activity profiles |

| Fmoc-alpha-methyl-D-4-fluorophenylalanine | Fluorination instead of bromination | Enhanced metabolic stability |

This comparison illustrates how variations in halogen substitution and chirality can lead to distinct biochemical behaviors while serving similar roles in peptide synthesis.

Eigenschaften

IUPAC Name |

(2R)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBAVBWXRDHONF-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427252 | |

| Record name | 4-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198545-76-5 | |

| Record name | 4-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-4-Bromophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.